An In-depth Technical Guide to the Mechanism of Action of TTP273, an Oral GLP-1 Receptor Agonist
An In-depth Technical Guide to the Mechanism of Action of TTP273, an Oral GLP-1 Receptor Agonist
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research for "TTP607" did not yield a direct match. Based on the available data, it is highly probable that the query refers to TTP273, an oral glucagon-like peptide-1 (GLP-1) receptor agonist developed by vTv Therapeutics. This guide will focus on the mechanism of action of TTP273.
Core Mechanism of Action
TTP273 is an orally bioavailable, small-molecule, non-peptidic agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] Unlike endogenous GLP-1 and its peptide analogues, which are administered via injection, TTP273 offers the convenience of oral administration.[2][3] The core of its mechanism lies in its ability to selectively activate the GLP-1R, a class B G-protein coupled receptor (GPCR), leading to a cascade of downstream effects that improve glycemic control and may induce weight loss.[1][3]
A key feature of TTP273's mechanism is its "functional selectivity" or "biased agonism". It preferentially activates the G-protein signaling pathway, primarily through Gs, leading to the production of cyclic AMP (cAMP).[4] This biased signaling is thought to be responsible for its favorable side-effect profile, particularly the low incidence of nausea and vomiting, which are common with other GLP-1R agonists that also engage the β-arrestin pathway.[3][4][5]
Structural studies of a similar non-peptide agonist, TT-OAD2, have revealed a novel binding pocket on the GLP-1R, distinct from the binding site of peptide agonists.[3][4][6] This unique interaction leads to a different conformational change in the receptor, which may explain the biased signaling and distinct activation kinetics observed with this class of compounds.[3][6]
Signaling Pathways
The binding of TTP273 to the GLP-1R initiates a signaling cascade that primarily involves the activation of Gαs and subsequent production of cAMP by adenylyl cyclase. This increase in intracellular cAMP has several downstream effects in pancreatic β-cells, including the potentiation of glucose-stimulated insulin secretion. In contrast to balanced GLP-1R agonists, TTP273 shows minimal recruitment of β-arrestin, which is associated with receptor desensitization and internalization, as well as some of the gastrointestinal side effects.
Below is a diagram illustrating the biased signaling pathway of TTP273.
Caption: Biased signaling pathway of TTP273 at the GLP-1 receptor.
Quantitative Data
The clinical efficacy and safety of TTP273 were evaluated in the Phase 2 LOGRA study. Below is a summary of the key quantitative data from this trial.
Table 1: Efficacy Results from the Phase 2 LOGRA Study
| Parameter | Placebo | TTP273 (150 mg once daily) | TTP273 (150 mg twice daily) |
| Number of Patients | 58 | 58 | 58 |
| Baseline HbA1c (%) | ~8.2 | ~8.2 | ~8.2 |
| Change in HbA1c from Baseline (%) | +0.15 | -0.71 | -0.56 |
| Placebo-Subtracted HbA1c Reduction (%) | - | -0.86 | -0.71 |
| Baseline Body Weight (kg) | Not Reported | Not Reported | Not Reported |
| Change in Body Weight from Baseline (kg) | Not Reported | -0.9 | -0.6 |
Data from a 12-week, randomized, double-blind, placebo-controlled study in patients with type 2 diabetes on a stable dose of metformin.[3][7]
Table 2: Safety and Tolerability from the Phase 2 LOGRA Study
| Adverse Event | Placebo (%) | TTP273 (150 mg once daily) (%) | TTP273 (150 mg twice daily) (%) |
| Nausea | Negligible | Negligible | Negligible |
| Vomiting | Negligible | Negligible | Negligible |
The LOGRA study reported negligible incidences of nausea and vomiting across all treatment arms.[3][7]
Experimental Protocols
Phase 2 LOGRA Study
Objective: To evaluate the safety and efficacy of TTP273 in patients with type 2 diabetes.[8][9]
Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.[3][7][8]
Participants: 174 patients with type 2 diabetes who were on a stable dose of metformin.[3][7] Patients were enrolled across 30 centers in the United States.[3]
Intervention: Patients were randomized to one of three arms:
-
Placebo
-
TTP273 150 mg administered orally once daily
Primary Endpoint: Change from baseline in HbA1c at 12 weeks.[8][9]
Secondary Endpoints: Included changes in body weight, plasma glucose, lipids, insulin, C-peptide, and glucagon.[8][9]
Workflow Diagram:
Caption: Workflow of the Phase 2 LOGRA clinical trial.
Preclinical Studies in Mice
Objective: To characterize the in vivo effects of orally administered TTP273 on glucose metabolism and food intake.[10]
Animal Model: C57BL/6 mice and ob/ob mice.[10]
Methodology:
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Oral Glucose Tolerance Test (OGTT): Overnight-fasted C57BL/6 mice were orally administered TTP273 or a vehicle control. One hour later, an oral glucose load was administered. Blood glucose levels were monitored at various time points post-glucose load.[10]
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Food Intake and Body Weight: ob/ob mice were dosed daily with TTP273 or vehicle. Food intake and body weight were measured over a 14-day period.[10]
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c-fos Staining: To investigate the central nervous system effects, c-fos staining in the brain was performed one hour after oral dosing of TTP273 to assess neuronal activation.[10]
Key Findings:
-
TTP273 demonstrated a dose-dependent reduction in plasma glucose levels following an oral glucose tolerance test.[10]
-
In ob/ob mice, TTP273 led to a reduction in both food intake and body weight over 14 days of dosing.[10]
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Increased c-fos staining in the brain suggested that the effect on food intake is mediated by neuro-enteroendocrine signaling.[10]
Experimental Logic Diagram:
Caption: Logical flow of the preclinical evaluation of TTP273.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. vtvtherapeutics.com [vtvtherapeutics.com]
- 3. Activation of the GLP-1 receptor by a non-peptidic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vtvtherapeutics.com [vtvtherapeutics.com]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. vTv Therapeutics' TTP273 meets primary endpoint in phase 2 study in Type 2 Diabetes - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 8. vTv Therapeutics begins Phase II trial of TTP273 to treat type 2 diabetes - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. ir.vtvtherapeutics.com [ir.vtvtherapeutics.com]
- 10. vtvtherapeutics.com [vtvtherapeutics.com]
